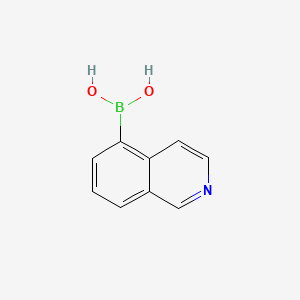

Isoquinoline-5-boronic acid

Descripción

The exact mass of the compound Isoquinoline-5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoquinoline-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

isoquinolin-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEYHBLSCGBBGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN=CC2=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344783 | |

| Record name | Isoquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371766-08-4 | |

| Record name | Isoquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis and Characterization of Isoquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Isoquinoline-5-boronic acid, a valuable building block in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization data, presented in a clear and accessible format for researchers and professionals in the field.

Introduction

Isoquinoline-5-boronic acid is a key intermediate in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique structure, featuring the isoquinoline motif, is prevalent in a wide array of biologically active compounds and natural products. The boronic acid functionality allows for the facile introduction of the isoquinoline core into complex molecular architectures, making it a crucial reagent in the development of novel pharmaceuticals and functional materials.

Synthesis of Isoquinoline-5-boronic acid

The synthesis of Isoquinoline-5-boronic acid is typically achieved through a two-step process starting from isoquinoline. The first step involves the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline. The subsequent step is a lithium-halogen exchange followed by borylation and hydrolysis to afford the final product.

Synthetic Pathway

The overall synthetic pathway is illustrated below:

Caption: Synthetic route to Isoquinoline-5-boronic acid.

Experimental Protocols

Step 1: Synthesis of 5-Bromoisoquinoline

This procedure is adapted from a literature method.

-

Materials:

-

Isoquinoline

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

-

Dry ice/acetone bath

-

-

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid.

-

Slowly add isoquinoline to the cooled sulfuric acid while maintaining a low temperature.

-

Cool the mixture to -25 °C using a dry ice/acetone bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, keeping the temperature below -20 °C.

-

Stir the reaction mixture at -20 °C for several hours.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., NaOH or NH₄OH) to a pH of ~9.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 5-bromoisoquinoline.

-

The crude product can be further purified by distillation or chromatography.

-

Step 2: Synthesis of Isoquinoline-5-boronic acid

This is a general procedure for the conversion of an aryl bromide to a boronic acid.

-

Materials:

-

5-Bromoisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (HCl)

-

Dry ice/acetone bath

-

-

Procedure:

-

Dissolve 5-bromoisoquinoline in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Slowly add triisopropyl borate to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding aqueous HCl.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield Isoquinoline-5-boronic acid.

-

Characterization of Isoquinoline-5-boronic acid

A comprehensive characterization of Isoquinoline-5-boronic acid is crucial to confirm its identity and purity. The following tables summarize the key characterization data.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₈BNO₂[2] |

| Molecular Weight | 172.98 g/mol [2] |

| CAS Number | 371766-08-4[2] |

| Appearance | White to cream to pale brown powder or crystalline powder[3] |

| Purity | ≥96.0% (Aqueous acid-base Titration)[3], ≥95% (HPLC) |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.5 ppm) corresponding to the protons on the isoquinoline ring. The two protons of the boronic acid group (-B(OH)₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

-

¹³C NMR (Carbon-13 NMR): The spectrum will display nine distinct signals for the nine carbon atoms of the isoquinoline ring. The carbon atom attached to the boron atom will likely show a broader signal due to quadrupolar relaxation of the boron nucleus.

3.2.2. Mass Spectrometry (MS)

The mass spectrum of Isoquinoline-5-boronic acid provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 173 | Molecular ion [M]⁺[2] |

| 156 | Loss of a hydroxyl group (-OH) from the boronic acid[2] |

| 128 | Loss of the boronic acid group (-B(OH)₂)[2] |

The fragmentation pattern is consistent with the structure of Isoquinoline-5-boronic acid, showing initial loss of fragments from the boronic acid moiety.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow from starting material to the fully characterized final product.

Caption: Overall experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Isoquinoline-5-boronic acid. The outlined synthetic procedure offers a reliable method for its preparation, and the compiled characterization data serves as a valuable reference for its identification and quality control. As a versatile building block, Isoquinoline-5-boronic acid will continue to be an important tool for researchers in the pursuit of novel therapeutics and advanced materials.

References

Spectroscopic Profile of Isoquinoline-5-boronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for isoquinoline-5-boronic acid, a versatile building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Mass Spectrometry (MS)

Mass spectrometry of isoquinoline-5-boronic acid confirms its molecular weight and provides insights into its fragmentation patterns. The data presented below was obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Mass Spectrometry Data for Isoquinoline-5-boronic acid

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [1] |

| Major m/z Peaks | ||

| Top Peak | 173 | [1] |

| 2nd Highest | 156 | [1] |

| 3rd Highest | 128 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the tendency of the boronic acid group to form cyclic, trimeric anhydrides (boroxines), which can lead to peak broadening. The use of a coordinating solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is often employed to break up these oligomeric species and provide sharper signals. While specific, publicly available experimental spectra for isoquinoline-5-boronic acid are limited, a supplier of this compound confirms that its proton NMR conforms to the expected structure.[2] The following tables present the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data

Table 2: Predicted ¹H NMR Chemical Shifts for Isoquinoline-5-boronic acid in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.3 | s | 1H | H1 |

| ~8.5 | d | 1H | H3 |

| ~8.4 | d | 1H | H8 |

| ~8.2 | d | 1H | H4 |

| ~8.0 (broad s) | 2H | B(OH)₂ | |

| ~7.8 | t | 1H | H7 |

| ~7.7 | d | 1H | H6 |

Note: The chemical shifts are predicted based on the analysis of isoquinoline and related substituted aromatic boronic acids. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and water content.

Predicted ¹³C NMR Data

Table 3: Predicted ¹³C NMR Chemical Shifts for Isoquinoline-5-boronic acid in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C1 |

| ~143 | C3 |

| ~137 | C8a |

| ~135 | C8 |

| ~130 | C4a |

| ~129 | C7 |

| ~128 | C6 |

| ~127 | C4 |

| Not observed | C5 (ipso-carbon) |

Note: The carbon atom attached to the boronic acid group (ipso-carbon) often exhibits a very broad signal or is not observed in ¹³C NMR spectra due to quadrupolar relaxation of the attached boron atom.

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for Isoquinoline-5-boronic acid

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3600-3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1620-1580 | Medium-Strong | C=C and C=N ring stretching |

| ~1500-1400 | Medium-Strong | Aromatic ring stretching |

| ~1350 | Strong | B-O stretch |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of isoquinoline-5-boronic acid.

NMR Spectroscopy

-

Sample Preparation : A sample of approximately 5-10 mg of isoquinoline-5-boronic acid is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps to minimize the formation of boroxine anhydrides, leading to a clearer spectrum.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition : A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width is typically set from 0 to 10 ppm.

-

¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. Due to the lower natural abundance of ¹³C and potential quadrupolar broadening effects, a longer acquisition time with a higher number of scans is typically required. The spectral width is generally set from 0 to 160 ppm.

-

Data Processing : The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation : A small amount of the solid isoquinoline-5-boronic acid is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

-

Data Processing : The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of isoquinoline-5-boronic acid is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

GC Separation : The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure separation from any impurities.

-

MS Detection : As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized by electron impact (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Data Analysis : The mass spectrum is analyzed to determine the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like isoquinoline-5-boronic acid.

References

An In-depth Technical Guide to Isoquinoline-5-boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Isoquinoline-5-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details experimental protocols for its synthesis and common reactions, presents key data in structured tables, and includes visualizations to illustrate important chemical processes and relationships.

Core Physical and Chemical Properties

Isoquinoline-5-boronic acid is a stable, solid organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules. Its utility is primarily derived from the presence of the boronic acid functional group, which allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Physical Properties

The key physical properties of Isoquinoline-5-boronic acid are summarized in the table below. It typically appears as a white to pale brown powder or crystalline solid.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BNO₂ | [2] |

| Molecular Weight | 172.98 g/mol | [2] |

| Melting Point | 204-206 °C | [3] |

| Boiling Point (Predicted) | 419.1 ± 37.0 °C | |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | |

| Appearance | White to cream to pale brown powder or crystalline powder | [1] |

| pKa (Predicted) | 7.70 ± 0.30 |

Note: Predicted values are based on computational models and may differ from experimental values.

Solubility

Spectral Data

Detailed spectral data is crucial for the identification and characterization of Isoquinoline-5-boronic acid. While a dedicated full spectrum analysis for this specific compound is not widely published, data for the parent isoquinoline molecule provides a useful reference for interpreting spectral features.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the nitrogen atom and the boronic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core. The carbon atom attached to the boron will have a characteristic chemical shift.

1.3.2. Infrared (IR) Spectroscopy

The IR spectrum of Isoquinoline-5-boronic acid is expected to show characteristic absorption bands for O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations.

1.3.3. Mass Spectrometry (MS)

Mass spectrometry data for Isoquinoline-5-boronic acid shows a molecular ion peak corresponding to its molecular weight.

Synthesis and Purification

Synthesis of Isoquinoline-5-boronic acid

A common method for the synthesis of Isoquinoline-5-boronic acid involves the lithiation of 5-bromoisoquinoline followed by reaction with a borate ester.

This protocol is adapted from a published patent literature.

Materials:

-

5-Bromoisoquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

n-Butyllithium (or tert-Butyllithium) solution in hexanes

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve 5-bromoisoquinoline (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

-

To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1N HCl.

-

The resulting mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

Crude Isoquinoline-5-boronic acid can be purified by several methods, with recrystallization being a common technique.

General Procedure:

-

Dissolve the crude Isoquinoline-5-boronic acid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexanes).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then hot-filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cooling in an ice bath may be necessary to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Chemical Reactivity and Applications

The primary utility of Isoquinoline-5-boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, providing access to a wide range of substituted isoquinolines.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide.

Materials:

-

Isoquinoline-5-boronic acid (1.0 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, with or without water)

Procedure:

-

To a reaction vessel, add the aryl halide, Isoquinoline-5-boronic acid, palladium catalyst, and base.

-

The vessel is then purged with an inert gas (e.g., argon or nitrogen).

-

Degassed solvent(s) are added to the reaction mixture.

-

The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[4] Isoquinoline-5-boronic acid serves as a valuable precursor for the synthesis of isoquinoline derivatives with a range of therapeutic applications, including as kinase inhibitors.

3.2.1. Synthesis of ROCK Inhibitors

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are a class of drugs with potential applications in various diseases, including cardiovascular and neurological disorders. The isoquinoline core is a key pharmacophore in some ROCK inhibitors. Isoquinoline-5-boronic acid can be utilized in the synthesis of novel ROCK inhibitors through Suzuki-Miyaura coupling to introduce diverse functionalities.[5][6]

3.2.2. Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Their dysregulation is often associated with cancer, making them attractive targets for anticancer drug development. The isoquinoline scaffold has been incorporated into the design of Aurora kinase inhibitors.[7][8] Isoquinoline-5-boronic acid provides a synthetic handle to construct libraries of substituted isoquinolines for screening as potential Aurora kinase inhibitors.

Safety, Handling, and Storage

Hazard Identification

Isoquinoline-5-boronic acid is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[2]

Handling

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage

Isoquinoline-5-boronic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It is recommended to store it under an inert atmosphere.

Conclusion

Isoquinoline-5-boronic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of substituted isoquinoline derivatives through Suzuki-Miyaura cross-coupling reactions. Its importance is underscored by the prevalence of the isoquinoline scaffold in a wide array of biologically active molecules, including potential therapeutics targeting kinases such as ROCK and Aurora. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers in the fields of chemistry and drug discovery. Further exploration of its reactivity and the development of novel synthetic methodologies will continue to expand its utility in the creation of complex and medicinally relevant compounds.

References

- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of novel potential ROCK inhibitors and their antimigratory effects | Semantic Scholar [semanticscholar.org]

- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Isoquinoline-5-boronic Acid in Organic Solvents: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of isoquinoline-5-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for isoquinoline-5-boronic acid in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and various isomers of isobutoxyphenylboronic acid, to serve as a valuable proxy.[1] Furthermore, this guide details established experimental protocols for the accurate determination of boronic acid solubility, enabling researchers to generate precise data for their specific applications. Visualizations of a standard solubility determination workflow are included to provide a practical framework for experimental design.

Introduction to Isoquinoline-5-boronic Acid and its Solubility

Isoquinoline-5-boronic acid is a bifunctional organic compound featuring both an isoquinoline nucleus and a boronic acid moiety. The isoquinoline ring system is a prominent scaffold in numerous natural products and pharmacologically active molecules.[2][3] The boronic acid group is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[4]

A thorough understanding of the solubility of isoquinoline-5-boronic acid in various organic solvents is critical for its application in organic synthesis, purification, formulation, and drug development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.[5]

Boronic acids are typically crystalline solids, and their solubility in organic solvents is governed by factors such as the polarity of the solvent and the nature of the organic substituent.[4] Generally, boronic acids exhibit higher solubility in polar organic solvents and are poorly soluble in nonpolar hydrocarbon solvents.[6][7]

Quantitative Solubility Data for Phenylboronic Acid Analogs

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Organic Solvents [9]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.078 | |

| 323.15 | 0.380 | 0.130 | 0.110 | |

| Dipropyl ether | 293.15 | 0.035 | 0.010 | 0.008 |

| 303.15 | 0.055 | 0.017 | 0.014 | |

| 313.15 | 0.085 | 0.028 | 0.023 | |

| 323.15 | 0.125 | 0.045 | 0.037 | |

| Methylcyclohexane | 293.15 | 0.001 | <0.001 | <0.001 |

| 303.15 | 0.002 | <0.001 | <0.001 | |

| 313.15 | 0.003 | 0.001 | 0.001 | |

| 323.15 | 0.005 | 0.002 | 0.002 |

Table 2: Solubility of Phenylboronic Acid in Organic Solvents [10]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.020 |

| 303.15 | 0.032 | |

| 313.15 | 0.050 | |

| 323.15 | 0.075 | |

| Acetone | 293.15 | 0.105 |

| 303.15 | 0.145 | |

| 313.15 | 0.195 | |

| 323.15 | 0.260 | |

| Dipropyl ether | 293.15 | 0.115 |

| 303.15 | 0.160 | |

| 313.15 | 0.220 | |

| 323.15 | 0.295 | |

| Methylcyclohexane | 293.15 | <0.001 |

| 303.15 | 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.002 |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a compound like isoquinoline-5-boronic acid. Two common and reliable techniques are the dynamic (synthetic) method and the equilibrium (shake-flask) method.

This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[9][10]

Methodology:

-

Sample Preparation: Accurately weigh isoquinoline-5-boronic acid and the chosen organic solvent into a jacketed glass vessel to prepare a biphasic sample of a known composition.

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1–0.5 °C/min) while being vigorously stirred to ensure homogeneity.

-

Turbidity Measurement: The turbidity of the solution is continuously monitored. This can be done visually or instrumentally by observing the scattering of a laser beam passing through the solution or by using a luminance probe.

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Diagram 1: Dynamic Method Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. nbinno.com [nbinno.com]

- 5. d-nb.info [d-nb.info]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Isoquinoline-5-boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Isoquinoline-5-boronic acid, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in the development of novel therapeutics.

Core Chemical and Physical Properties

Isoquinoline-5-boronic acid, with the CAS number 371766-08-4 , is a heterocyclic organic compound containing an isoquinoline ring substituted with a boronic acid group.[1][2] This structure makes it an invaluable reagent in palladium-catalyzed cross-coupling reactions.

Physicochemical Data

The key quantitative data for Isoquinoline-5-boronic acid are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source |

| CAS Number | 371766-08-4 | [1][2] |

| Molecular Formula | C₉H₈BNO₂ | [1] |

| Molecular Weight | 172.98 g/mol | [3] |

| IUPAC Name | (isoquinolin-5-yl)boronic acid | [1][3] |

| Appearance | White to cream or pale brown powder/crystalline powder | [1] |

| Assay | ≥96.0% (Aqueous acid-base Titration) | [1] |

| SMILES | B(C1=C2C=CN=CC2=CC=C1)(O)O | [1][3] |

| InChI Key | XKEYHBLSCGBBGU-UHFFFAOYSA-N | [1] |

Applications in Research and Drug Development

The primary application of Isoquinoline-5-boronic acid is as a reactant in the Suzuki-Miyaura cross-coupling reaction .[4][5] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl and heteroaryl structures.

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds and approved drugs.[4] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer

-

Antiviral

-

Antimicrobial

-

Anti-inflammatory

-

Antihypertensive

By using Isoquinoline-5-boronic acid in Suzuki-Miyaura coupling, researchers can readily introduce the isoquinoline moiety into a wide range of molecular scaffolds, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.[6]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of Isoquinoline-5-boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

Materials and Reagents

-

Isoquinoline-5-boronic acid (1.0 equivalent)

-

Aryl halide (e.g., Aryl bromide or iodide, 1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/water mixture, THF, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

General Procedure

-

Reaction Setup : To a flame-dried round-bottom flask, add Isoquinoline-5-boronic acid (1.0 eq.), the aryl halide (1.1 eq.), the palladium catalyst (0.05 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition : Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Experimental Workflow Diagram

References

- 1. Isoquinoline-5-boronic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Isoquinoline-5-boronic acid | 371766-08-4 [chemicalbook.com]

- 3. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to (isoquinolin-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (isoquinolin-5-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The document details its chemical properties, key applications, and experimental protocols, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

(isoquinolin-5-yl)boronic acid, a member of the boronic acid class of compounds, is a valuable reagent in modern synthetic chemistry.[1] Its chemical structure incorporates the isoquinoline motif, a scaffold present in numerous biologically active compounds and natural alkaloids.[2][3][4][5] The presence of the boronic acid functional group allows for its use in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7]

The IUPAC name for this compound is (isoquinolin-5-yl)boronic acid .[1][8][9][10]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | (isoquinolin-5-yl)boronic acid | [1][8][9][10] |

| CAS Number | 371766-08-4 | [1][8][9][10] |

| Molecular Formula | C₉H₈BNO₂ | [1][8][9][10] |

| Molecular Weight | 172.98 g/mol | [1][9][10] |

| SMILES | OB(O)C1=CC=CC2=CN=CC=C12 | [1] |

| InChI Key | XKEYHBLSCGBBGU-UHFFFAOYSA-N | [1][8][9] |

| Appearance | White to cream to pale brown powder or crystalline powder | [8] |

| Purity | Typically ≥96.0% | [7][8] |

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[2][3][11][12][13] (isoquinolin-5-yl)boronic acid serves as a critical starting material for the synthesis of complex isoquinoline-containing molecules, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[6][14]

Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the isoquinoline core and various aryl or heteroaryl partners.[6][7] This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions and tolerance of diverse functional groups.[14][15]

Caption: Role of (isoquinolin-5-yl)boronic acid in drug discovery.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

This section provides a generalized experimental protocol for the Suzuki-Miyaura coupling of (isoquinolin-5-yl)boronic acid with an aryl halide. Optimization of reaction parameters is often necessary for specific substrate combinations.

Materials:

-

(isoquinolin-5-yl)boronic acid (1.0 equivalent)

-

Aryl halide (e.g., aryl bromide) (1.0-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add (isoquinolin-5-yl)boronic acid, the aryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[14]

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Biological Context: Signaling Pathways Targeted by Isoquinoline Derivatives

Isoquinoline-based compounds have been shown to exert their biological effects, particularly their anticancer properties, through the modulation of various cellular signaling pathways.[11][12][13] While the specific interactions of (isoquinolin-5-yl)boronic acid itself are a subject for further research, its derivatives are designed to target key pathways implicated in cell proliferation, survival, and metastasis.

One of the most significant pathways targeted by isoquinoline derivatives is the PI3K/Akt/mTOR pathway .[11][12][13] This pathway is a central regulator of cell growth and is often hyperactivated in various cancers. Inhibition of this pathway can lead to apoptosis (programmed cell death) and cell cycle arrest.

Caption: PI3K/Akt/mTOR pathway targeted by isoquinoline inhibitors.

Conclusion

(isoquinolin-5-yl)boronic acid is a key molecular tool for chemists and pharmacologists. Its utility in the construction of complex, biologically active molecules through reliable and versatile methods like the Suzuki-Miyaura coupling ensures its continued importance in the field of drug discovery. The ability to readily access diverse isoquinoline derivatives from this building block facilitates the development of new therapeutic agents targeting a range of diseases, from cancer to viral infections. Further investigation into the synthesis and application of derivatives from (isoquinolin-5-yl)boronic acid holds considerable promise for advancing modern medicine.

References

- 1. (ISOQUINOLIN-5-YL)BORONIC ACID | CAS 371766-08-4 [matrix-fine-chemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Isoquinolin-5-yl-5-boronic acid [myskinrecipes.com]

- 8. Isoquinoline-5-boronic acid, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoquinoline-5-boronic acid, 97% | Fisher Scientific [fishersci.ca]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | CoLab [colab.ws]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. tcichemicals.com [tcichemicals.com]

Molecular formula and weight of Isoquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and key applications of Isoquinoline-5-boronic acid, a valuable building block in medicinal chemistry and organic synthesis.

Core Molecular and Physical Properties

Isoquinoline-5-boronic acid is a stable, solid organic compound. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BNO₂ | [1][2][3][4] |

| Molecular Weight | 172.98 g/mol | [1] |

| CAS Number | 371766-08-4 | [1][3][4] |

| Appearance | White to cream to pale brown powder or crystalline powder | [4] |

| IUPAC Name | (isoquinolin-5-yl)boronic acid | [1][4] |

Synthesis Protocol

The synthesis of Isoquinoline-5-boronic acid is typically achieved in a two-step process, starting from isoquinoline. The first step involves the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline, a critical intermediate. The subsequent step is the conversion of the bromo-functional group to a boronic acid via a lithium-halogen exchange followed by quenching with a trialkyl borate.

Step 1: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a procedure for the synthesis of 5-bromoisoquinoline.

Materials:

-

Isoquinoline

-

Concentrated sulfuric acid (96%)

-

N-bromosuccinimide (NBS), recrystallized

-

Dry ice-acetone bath

-

Diethyl ether

-

Aqueous ammonia (25%)

-

1M Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, cool concentrated sulfuric acid.

-

Slowly add isoquinoline to the stirred acid, ensuring the internal temperature is maintained below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add N-bromosuccinimide in portions to the vigorously stirred solution, maintaining the internal temperature between -26°C and -22°C.

-

Stir the suspension efficiently for 2 hours at -22 ± 1°C, and then for an additional 3 hours at -18 ± 1°C.

-

Pour the homogeneous reaction mixture onto crushed ice.

-

Adjust the pH of the resulting mixture to 9.0 with 25% aqueous ammonia, keeping the internal temperature below 25°C.

-

Extract the alkaline suspension with diethyl ether.

-

Separate the organic phase and wash it sequentially with 1M NaOH solution and water.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by fractional distillation under reduced pressure to obtain 5-bromoisoquinoline as a white solid.[1]

Step 2: Synthesis of Isoquinoline-5-boronic acid

This protocol is adapted from the synthesis of 8-isoquinolineboronic acid from 8-bromoisoquinoline and can be applied to 5-bromoisoquinoline.

Materials:

-

5-Bromoisoquinoline

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethyl borate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 5-bromoisoquinoline in anhydrous THF in a flask under a nitrogen atmosphere.

-

Cool the solution to -78°C.

-

Slowly add n-butyllithium dropwise to the solution. Stir the reaction mixture at -78°C for 1 hour.

-

Add trimethyl borate to the reaction mixture.

-

Allow the reaction mixture to slowly warm to 0°C and maintain this temperature for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield Isoquinoline-5-boronic acid.

Key Applications in Research and Development

Isoquinoline-5-boronic acid is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction facilitates the synthesis of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. Isoquinoline-5-boronic acid serves as the organoboron component, which reacts with an organic halide in the presence of a palladium catalyst and a base.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three principal steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step typically requires the activation of the boronic acid with a base.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Significance in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. These activities include anticancer, antimicrobial, and anti-inflammatory properties. The ability to introduce the isoquinoline moiety into more complex molecules via the boronic acid handle makes Isoquinoline-5-boronic acid a valuable tool for drug discovery and development programs. It allows for the systematic exploration of structure-activity relationships (SAR) by enabling the facile synthesis of diverse libraries of isoquinoline-containing compounds.

References

The Synthesis of Isoquinoline: A Technical Guide to its Discovery and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique physicochemical properties have made it a cornerstone in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the discovery and history of isoquinoline synthesis, focusing on the core methodologies that have become indispensable tools for organic chemists. Detailed experimental protocols, quantitative data, and graphical representations of reaction mechanisms and relevant biological pathways are presented to serve as a valuable resource for researchers in the field.

A Historical Perspective on the Gateway to Isoquinolines

The journey into the synthesis of isoquinolines began in the late 19th century, driven by the desire to understand and replicate the structures of complex, naturally occurring alkaloids. The initial isolation of isoquinoline from coal tar in 1885 by Hoogewerf and van Dorp marked the beginning of a new chapter in heterocyclic chemistry.[1] This discovery spurred chemists to develop methods for the construction of this important heterocyclic core, leading to the establishment of several named reactions that remain fundamental to this day.

Core Synthetic Methodologies: A Detailed Examination

The classical methods for isoquinoline synthesis, developed over a century ago, continue to be the workhorses for the construction of this crucial scaffold. This section provides a detailed exploration of the most significant of these reactions, including their historical context, mechanisms, and practical applications.

The Bischler-Napieralski Reaction: A Century of Cyclization

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction provides a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[2][3] The resulting dihydroisoquinolines can then be readily oxidized to the corresponding isoquinolines.[2]

The reaction is typically carried out in the presence of a dehydrating agent under acidic conditions.[2][4] The choice of the dehydrating agent is crucial and depends on the reactivity of the substrate.[2] For electron-rich aromatic rings, phosphorus oxychloride (POCl₃) is widely used.[2] For less reactive substrates, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is often more effective.[2]

Mechanism of the Bischler-Napieralski Reaction

The mechanism of the Bischler-Napieralski reaction is believed to proceed through one of two primary pathways, depending on the reaction conditions.[2]

-

Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate.

-

Mechanism II: Proceeds through a nitrilium ion intermediate.

The nitrilium ion pathway is generally favored and accounts for the formation of certain side products.[5]

Experimental Protocol: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

This protocol is a representative example of the Bischler-Napieralski reaction.

-

Materials: β-phenylethylacetamide, phosphorus oxychloride (POCl₃), anhydrous toluene.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve β-phenylethylacetamide (1 equivalent) in anhydrous toluene.

-

Slowly add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Make the aqueous solution basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Quantitative Data: Bischler-Napieralski Reaction

| β-Arylethylamide Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Acetyl-2-(3,4-dimethoxyphenyl)ethylamine | POCl₃ | Acetonitrile | Reflux | 85 | [6] |

| N-Benzoyl-2-phenylethylamine | P₂O₅ | Toluene | Reflux | 70 | [4] |

| N-Propionyl-2-(4-methoxyphenyl)ethylamine | POCl₃ | Toluene | 100 | 92 | [2] |

Logical Workflow for Bischler-Napieralski Reaction

References

- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of Isoquinoline-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical stability and storage conditions for Isoquinoline-5-boronic acid, a key building block in contemporary drug discovery and organic synthesis. Understanding and adhering to proper handling and storage protocols are paramount to ensure the compound's integrity, experimental reproducibility, and the overall success of research and development endeavors.

Core Stability Profile

Isoquinoline-5-boronic acid is a solid, off-white to slightly yellow crystalline powder.[1][2] Like many aryl boronic acids, its stability is influenced by temperature, moisture, and pH. While generally stable under recommended storage conditions, deviations can lead to degradation, primarily through protodeboronation and anhydride formation.[3][4] The carbon-boron bond is susceptible to cleavage, particularly under basic pH conditions.[3]

Recommended Storage and Handling

To maintain the quality and shelf-life of Isoquinoline-5-boronic acid, specific storage and handling procedures are essential. The following table summarizes the key quantitative parameters:

| Parameter | Recommended Condition | Source(s) |

| Storage Temperature | 2-8°C (Refrigerated) | [2][5] |

| Alternative Storage (HCl Salt) | Room Temperature | [4][6] |

| Atmosphere | Store in a dry area, under an inert atmosphere if possible. | [1][2][4] |

| Light Sensitivity | Store in a shaded area. | [1] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[4]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[4]

-

Moisture: Avoid contact with moisture to prevent hydrolysis and potential degradation.[1]

Experimental Protocols & Considerations

pH-Dependent Stability Studies: The stability of aryl boronic acids is highly pH-dependent.[3] An experimental workflow to assess this would involve:

-

Preparing buffered aqueous solutions across a range of pH values (e.g., pH 2 to pH 12).

-

Dissolving a known concentration of Isoquinoline-5-boronic acid in each buffer.

-

Incubating the solutions at a controlled temperature.

-

Monitoring the concentration of the parent compound and any degradation products over time using techniques like HPLC-UV or LC-MS.

-

Calculating the degradation rate constant at each pH to determine the pH-rate profile.

Formation of More Stable Derivatives: For applications where the stability of the free boronic acid is a concern, such as during purification by silica gel chromatography, conversion to a more stable boronic ester is a common strategy.[7][8] For instance, reaction with 1,1,2,2-tetraethylethylene glycol can yield a stable and easily handled aryl boronate ester.[7]

Visualizing Workflows and Degradation Pathways

To further clarify best practices and potential chemical transformations, the following diagrams illustrate key processes.

Caption: Recommended workflow for receiving, storing, and handling Isoquinoline-5-boronic acid.

Caption: Key degradation pathways for aryl boronic acids, including Isoquinoline-5-boronic acid.

References

- 1. Best price/ Isoquinoline-5-boronic acid CAS NO.371766-08-4, CasNo.371766-08-4 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 2. Buy (1-Chloroisoquinolin-8-yl)boronic acid | 2096337-48-1 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. aaronchem.com [aaronchem.com]

- 5. Isoquinoline-5-boronic acid | 371766-08-4 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

Commercial Availability of Isoquinoline-5-boronic acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Isoquinoline-5-boronic acid is a readily accessible building block crucial for a variety of synthetic applications, most notably in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, quality control standards, and synthetic considerations.

Commercial Suppliers and Product Specifications

A range of chemical suppliers offer Isoquinoline-5-boronic acid, typically with a purity of 97% or higher. The compound is generally available in research-scale quantities, from milligrams to several grams. While pricing can fluctuate, it is competitively offered by major distributors. For larger quantities, direct inquiries with suppliers are recommended.

| Supplier | Catalog Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | H53230 | 97% | 250 mg, 1 g |

| Fisher Scientific | AAH53230MD | 97% | 250 mg, 1 g |

| Sigma-Aldrich | CDS010117 | Not specified | Inquire |

| Frontier Specialty Chemicals | I2102 | Not specified | Inquire |

Quality Control and Analytical Protocols

Commercial suppliers of Isoquinoline-5-boronic acid ensure product quality through a series of analytical tests. While specific, detailed protocols are often proprietary, the primary methods of quality control include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a fundamental technique used to confirm the structure and assess the purity of Isoquinoline-5-boronic acid. The spectrum is expected to be consistent with the established structure of the molecule.

General Experimental Protocol for ¹H NMR:

A sample of Isoquinoline-5-boronic acid is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent is critical to ensure the solubility of the compound and to avoid interference with the signals of interest. The concentration of the sample is typically in the range of 5-10 mg/mL. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion and resolution. Key parameters that are optimized include the number of scans to ensure a good signal-to-noise ratio, the relaxation delay to allow for complete proton relaxation between pulses, and the spectral width to encompass all proton signals. The resulting spectrum is then analyzed for the characteristic chemical shifts and coupling patterns of the isoquinoline ring protons and the hydroxyl protons of the boronic acid group.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of Isoquinoline-5-boronic acid by separating it from any impurities. A typical analysis involves reverse-phase chromatography.

General Experimental Protocol for HPLC:

A standard solution of Isoquinoline-5-boronic acid is prepared in a suitable solvent, often a mixture of the mobile phase components. The analysis is performed on a reverse-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. A gradient elution is often employed, where the proportion of the organic solvent is increased over time to ensure the elution of all components. The flow rate is maintained at a constant value, typically around 1 mL/min. Detection is commonly performed using a UV detector at a wavelength where the isoquinoline chromophore exhibits strong absorbance. The purity is determined by calculating the area percentage of the main peak corresponding to Isoquinoline-5-boronic acid relative to the total area of all peaks in the chromatogram.

Synthesis of Isoquinoline-5-boronic acid

While specific industrial-scale synthesis protocols are proprietary, the preparation of Isoquinoline-5-boronic acid generally involves the introduction of a boronic acid moiety onto a pre-formed isoquinoline scaffold. A common and versatile method for this transformation is the Suzuki-Miyaura coupling reaction.[1]

Illustrative Synthetic Pathway:

A plausible synthetic route would start with a halogenated isoquinoline, such as 5-bromoisoquinoline. This starting material can then be subjected to a palladium-catalyzed borylation reaction with a boronating agent like bis(pinacolato)diboron in the presence of a suitable palladium catalyst and a base. The resulting boronate ester can then be hydrolyzed to yield the final Isoquinoline-5-boronic acid.

Caption: A general synthetic scheme for Isoquinoline-5-boronic acid.

Supply Chain and Quality Assurance Workflow

The commercial availability of high-purity Isoquinoline-5-boronic acid is ensured through a well-defined supply chain and rigorous quality assurance process.

Caption: Supply chain and quality control workflow.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Isoquinoline-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful tool is particularly valuable in drug discovery and development for the synthesis of complex molecules, including those containing the isoquinoline scaffold, a privileged structure in medicinal chemistry.[1][3] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of isoquinoline-5-boronic acid with various aryl and heteroaryl halides, crucial for the rapid generation of compound libraries for screening and lead optimization.[2]

The isoquinoline motif is a key component of numerous therapeutic agents, particularly in oncology, where it forms the core of many kinase inhibitors.[1] The ability to functionalize the isoquinoline core at the 5-position via Suzuki-Miyaura coupling provides a direct route to novel compounds for biological screening.[1]

General Reaction Scheme

The Suzuki-Miyaura reaction couples an organoboron species, such as isoquinoline-5-boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1]

Scheme 1: General Suzuki-Miyaura Coupling Reaction with Isoquinoline-5-boronic acid

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling of isoquinoline-5-boronic acid with an aryl or heteroaryl halide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrate combinations.[2]

Materials:

-

Isoquinoline-5-boronic acid (1.0 - 1.5 equiv.)

-

Aryl or heteroaryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01 - 0.1 equiv.)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 - 3.0 equiv.)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene, with water)

Procedure:

-

Reaction Setup: To a dry reaction vessel, add isoquinoline-5-boronic acid, the aryl/heteroaryl halide, the base, and the palladium catalyst.

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[1]

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 to 10:1 ratio).[1]

-

Reaction Execution: Place the sealed vessel in a preheated heating block or oil bath (typically 80-110 °C) and stir vigorously for the required reaction time (typically 2-24 hours).[1][2]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]

-

Workup:

-

Purification: Purify the crude product by column chromatography on silica gel.[2]

Reaction Parameters and Optimization Data

The choice of catalyst, base, and solvent can significantly impact the yield and success of the Suzuki-Miyaura coupling. The following tables summarize various conditions reported in the literature for the coupling of isoquinoline-5-boronic acid and related heterocyclic systems.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | Ethyl [4-(7-amino-2-chlorofuro[2,3-c]pyridin-4-yl)-1H-pyrazol-1-yl]acetate | (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride | K₂CO₃ | 1,4-Dioxane/H₂O | Not specified | Not specified | Not specified | [4] |

| 2 | 2-Chloro-4-(trifluoromethyl)pyrimidine | Dichlorobis(triphenylphosphine)palladium(II) | Na₂CO₃ (1N aq.) | Acetonitrile | 130 °C | 90 min | Not specified | [5] |

| 3 | General Aryl Halide | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Reflux | Overnight | 29 | [6][7] |

| 4 | General Aryl Halide | Pd(dppf)₂Cl₂-CH₂Cl₂ | Na₂CO₃ (2M) | DME | Reflux | Overnight | General Condition | [6] |

Note: The yield of 29% in entry 3 was for a specific substrate and serves as an example.

Optimization of Reaction Conditions:

Successful Suzuki-Miyaura coupling often requires optimization of several parameters:

-

Catalyst and Ligand: While Pd(PPh₃)₄ is a common catalyst, others like Pd(dppf)Cl₂ or systems with bulky phosphine ligands (e.g., XPhos, SPhos) can be more effective for challenging substrates.[8][9]

-

Base: The choice of base is crucial for activating the boronic acid.[10] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][11]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, THF, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.[1][8]

-

Temperature: Reactions are typically heated between 80-110 °C to ensure a reasonable reaction rate.[1][2]

Catalytic Cycle and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow can be visualized as a sequential process from setup to purification.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Factors Influencing Reactivity

The reactivity of isoquinoline-5-boronic acid can be influenced by both electronic and steric factors. The position of the boronic acid group on the isoquinoline ring is significant. Boronic acids on the benzene ring portion are generally more reactive than those on the more electron-deficient pyridine ring.[2] The position ortho to the ring fusion (peri-position) can introduce steric hindrance, potentially lowering reactivity by impeding the approach to the palladium center during transmetalation.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-arylisoquinolines.[1] The provided protocols and data serve as a guide for researchers in the successful application of this methodology. Careful optimization of reaction conditions is often key to achieving high yields and purity, facilitating the discovery and development of novel isoquinoline-based therapeutic agents.[2][13]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2011100502A1 - 7-aminofuropyridine derivatives - Google Patents [patents.google.com]

- 5. WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use - Google Patents [patents.google.com]

- 6. Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Isoquinoline-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of isoquinoline-5-boronic acid. The isoquinoline moiety is a key structural motif in numerous biologically active compounds and natural products, making efficient methods for its functionalization crucial in drug discovery and development. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions, offer powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds at the 5-position of the isoquinoline ring system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is particularly effective for the synthesis of biaryl and heterobiaryl compounds.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Tabulated Data for Suzuki-Miyaura Coupling

While specific data for a wide range of Suzuki-Miyaura couplings with isoquinoline-5-boronic acid is limited in the literature, a general protocol has been reported for its coupling with haloheteroarylamines. The following table provides representative conditions based on this established methodology.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Haloheteroarylamine | Pd(PPh₃)₄ | PPh₃ | 2M aq. Na₂CO₃ | DME | Reflux | 2-5 | Not Reported |

Experimental Protocol: Suzuki-Miyaura Coupling of Isoquinoline-5-boronic Acid

This protocol is adapted from the synthesis of quinolyl- and isoquinolyl heteroarylamines.

Materials:

-

Isoquinoline-5-boronic acid

-

Aryl or heteroaryl halide (e.g., bromo- or iodo- derivative)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2 M aqueous sodium carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), isoquinoline-5-boronic acid (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.045 mmol).

-

Purge the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add 1,2-dimethoxyethane (DME) (35 mL) followed by 2 M aqueous sodium carbonate solution (1.0 mL).

-